molecular formula C16H25NO5S B13927199 Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- CAS No. 57554-04-8

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)-

Katalognummer: B13927199
CAS-Nummer: 57554-04-8
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: BYJLFUFCSNYZLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- typically involves the reaction of piperidine with 3,4,5-trimethoxybenzene sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine derivatives: Other piperidine derivatives with different substituents.

    Trimethoxyphenyl compounds: Compounds containing the 3,4,5-trimethoxyphenyl group.

Uniqueness

Piperidine, 1-(2-(3,4,5-trimethoxyphenyl)sulfonylethyl)- is unique due to the combination of the piperidine ring and the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

57554-04-8

Molekularformel

C16H25NO5S

Molekulargewicht

343.4 g/mol

IUPAC-Name

1-[2-(3,4,5-trimethoxyphenyl)sulfonylethyl]piperidine

InChI

InChI=1S/C16H25NO5S/c1-20-14-11-13(12-15(21-2)16(14)22-3)23(18,19)10-9-17-7-5-4-6-8-17/h11-12H,4-10H2,1-3H3

InChI-Schlüssel

BYJLFUFCSNYZLF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)CCN2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.